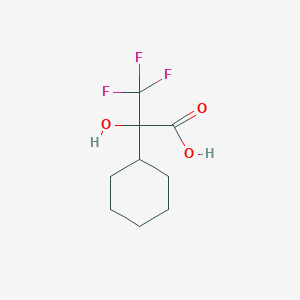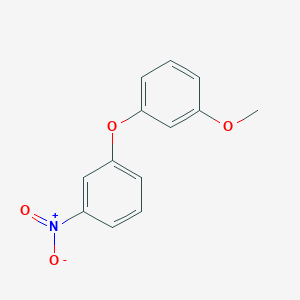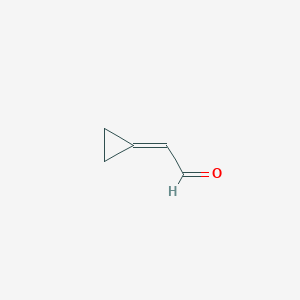![molecular formula C9H20ClNO2 B13923051 [1-(Hydroxymethyl)-3-(isopropylamino)cyclobutyl]methanol;hydrochloride](/img/structure/B13923051.png)
[1-(Hydroxymethyl)-3-(isopropylamino)cyclobutyl]methanol;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(Hydroxymethyl)-3-(isopropylamino)cyclobutyl]methanol;hydrochloride is a chemical compound with a unique structure that includes a cyclobutyl ring substituted with hydroxymethyl and isopropylamino groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Hydroxymethyl)-3-(isopropylamino)cyclobutyl]methanol;hydrochloride typically involves multiple steps. One common method includes the reaction of cyclobutanone with formaldehyde and isopropylamine under acidic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
[1-(Hydroxymethyl)-3-(isopropylamino)cyclobutyl]methanol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The isopropylamino group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce different alcohols.
科学研究应用
Chemistry
In chemistry, [1-(Hydroxymethyl)-3-(isopropylamino)cyclobutyl]methanol;hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating biological processes at the molecular level.
Medicine
In medicine, this compound has potential therapeutic applications. It may be explored as a candidate for drug development, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various industrial applications, including the manufacture of polymers and coatings.
作用机制
The mechanism of action of [1-(Hydroxymethyl)-3-(isopropylamino)cyclobutyl]methanol;hydrochloride involves its interaction with specific molecular targets. The hydroxymethyl and isopropylamino groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The cyclobutyl ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Cyclobutanol: A simple cyclobutyl alcohol with similar structural features but lacking the isopropylamino group.
Isopropylamine: An amine with a similar functional group but without the cyclobutyl ring.
Cyclobutanone: A ketone with a cyclobutyl ring, used as a precursor in the synthesis of [1-(Hydroxymethyl)-3-(isopropylamino)cyclobutyl]methanol;hydrochloride.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and ring structure. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C9H20ClNO2 |
|---|---|
分子量 |
209.71 g/mol |
IUPAC 名称 |
[1-(hydroxymethyl)-3-(propan-2-ylamino)cyclobutyl]methanol;hydrochloride |
InChI |
InChI=1S/C9H19NO2.ClH/c1-7(2)10-8-3-9(4-8,5-11)6-12;/h7-8,10-12H,3-6H2,1-2H3;1H |
InChI 键 |
RADIIIZJVRWGMH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NC1CC(C1)(CO)CO.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-([1,1'-biphenyl]-3-yl)-9,9-diphenyl-9H-fluoren-1-amine](/img/structure/B13922977.png)

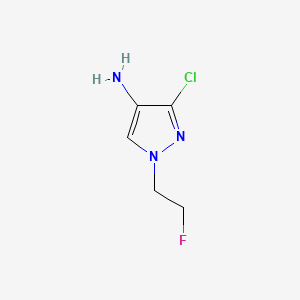

![Ethyl 6-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13922992.png)
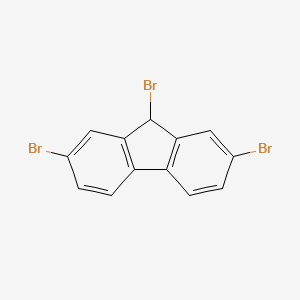
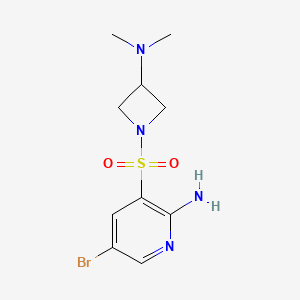
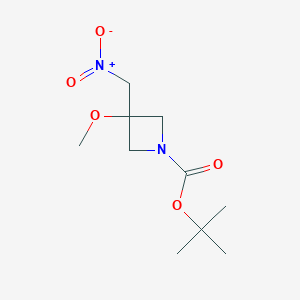
![4,6-Dichloro-1-ethyl-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13923008.png)
